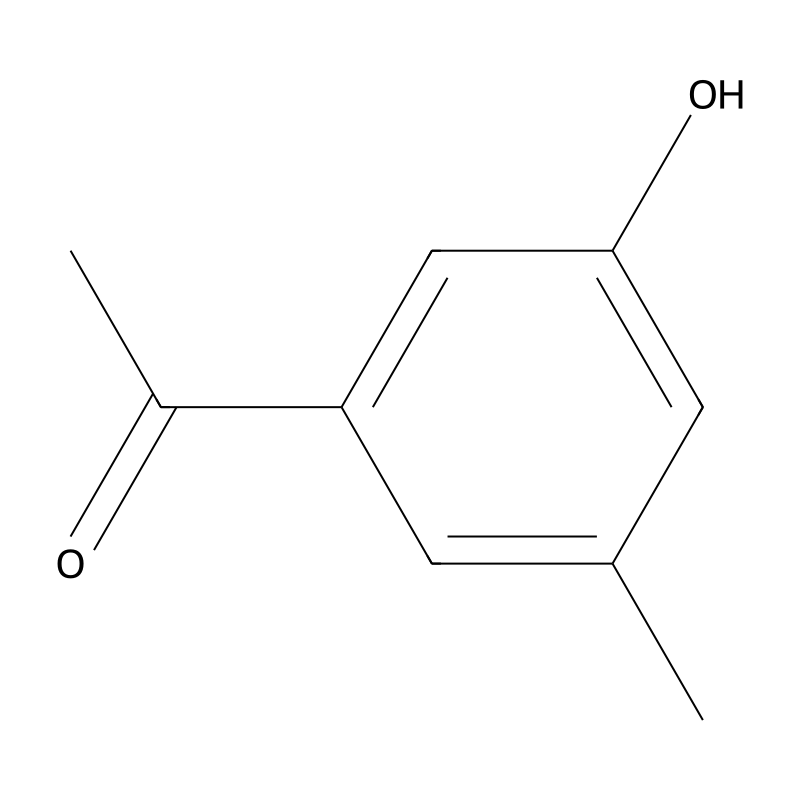1-(3-Hydroxy-5-methylphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
1-(3-Hydroxy-5-methylphenyl)ethanone, also known as 2-Hydroxy-5-methylacetophenone, is an organic compound with the chemical formula C₉H₁₀O₂. Its synthesis has been reported in various scientific studies, often as an intermediate in the preparation of more complex molecules.
Potential Biological Activities:
Some studies have explored the potential biological activities of 1-(3-Hydroxy-5-methylphenyl)ethanone. For instance, a study published in the journal "Molecules" investigated its potential anti-inflammatory properties. The study found that the compound exhibited moderate inhibitory activity against certain enzymes involved in the inflammatory response. However, further research is needed to confirm these findings and understand the mechanisms of action involved.
1-(3-Hydroxy-5-methylphenyl)ethanone, also known as 1-(3-hydroxy-5-methylacetophenone), is an aromatic compound characterized by the presence of a ketone functional group attached to a phenolic structure. Its molecular formula is with a molecular weight of approximately 150.17 g/mol. The compound features a hydroxyl group (-OH) located at the meta position relative to the methyl group on the aromatic ring, which significantly influences its chemical properties and reactivity .
- Acylation Reactions: The hydroxyl group can undergo acylation to form esters, which can be useful in synthetic organic chemistry.
- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
- Esterification: The compound can react with carboxylic acids to form esters, which are important in various applications including fragrance and flavor industries.
The presence of both the hydroxyl and ketone groups allows for hydrogen bonding, which can influence solubility and reactivity in different solvents .
Research indicates that 1-(3-Hydroxy-5-methylphenyl)ethanone exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may contribute to its efficacy in preventing oxidative stress-related damage in biological systems. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory activities, suggesting that this compound may possess similar pharmacological effects .
The synthesis of 1-(3-Hydroxy-5-methylphenyl)ethanone can be achieved through several methods:
- Hydroxylation of Acetophenone: This method involves the introduction of a hydroxyl group into the acetophenone structure using reagents such as boron trifluoride etherate or other hydroxylating agents.
- Friedel-Crafts Acylation: This classical method involves the acylation of a substituted phenol (such as 3-hydroxy-5-methylphenol) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
- Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction methods using sodium borohydride or lithium aluminum hydride can yield the desired compound .
1-(3-Hydroxy-5-methylphenyl)ethanone finds applications across various fields:
- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting oxidative stress or microbial infections.
- Cosmetics: The compound's antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection.
- Flavoring Agents: Its aromatic profile allows it to be utilized in food and fragrance industries as a flavoring agent .
Interaction studies involving 1-(3-Hydroxy-5-methylphenyl)ethanone have focused on its binding affinities with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in oxidative stress pathways, potentially modulating their activity. Additionally, its interactions with cellular receptors could provide insights into its therapeutic potential .
Several compounds share structural similarities with 1-(3-Hydroxy-5-methylphenyl)ethanone. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-(2-Hydroxy-5-methylphenyl)ethanone | 0.95 | Hydroxyl group at ortho position enhances reactivity |
| 1-(3-Hydroxyphenyl)propan-1-one | 0.97 | Longer carbon chain; different biological activity |
| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | 0.95 | Contains additional phenyl group; different applications |
| 1-(3,5-Dihydroxyphenyl)ethanone | 0.97 | Additional hydroxyl group increases polarity |
| 2-Acetyl-4-methylphenol | 0.95 | Different positioning of acetyl group affects properties |
These comparisons underscore the structural diversity among related compounds and their varying chemical and biological properties .








